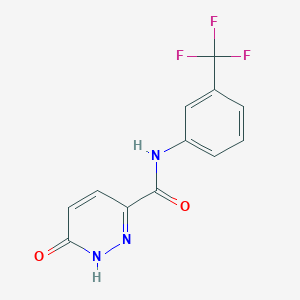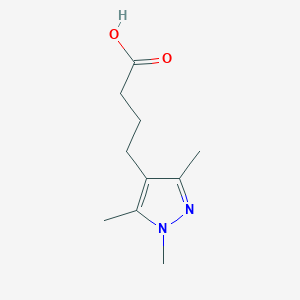
6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridazine ring, a trifluoromethyl group, and a carboxamide functional group, which contribute to its distinct chemical properties and reactivity.
作用机制
Target of Action
The primary target of 6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide is Matrix Metalloproteinase 13 (MMP 13) . MMP 13 is a key enzyme implicated in the degradation of the extracellular matrix in various diseases such as breast cancer, osteoarthritis, and rheumatoid arthritis .
Mode of Action
This compound interacts with its target, MMP 13, by inhibiting its activity . The inhibition of MMP 13 is achieved through a novel binding mode characterized by the absence of interactions between the inhibitor and the catalytic zinc . This selective inhibition of MMP 13 is crucial in controlling the degradation of the extracellular matrix, which is a common pathological process in various diseases .
Biochemical Pathways
The inhibition of MMP 13 affects the degradation and repair of the major components of the extracellular matrix of connective tissues . This can influence many physiological processes such as ovulation, embryogenesis, angiogenesis, cellular differentiation, and wound healing . Moreover, it can also impact several pathological processes like psoriasis, multiple sclerosis, osteoarthritis, rheumatoid arthritis, osteoporosis, Alzheimer’s disease, tumor growth, and metastasis .
Pharmacokinetics
It is noted that similar inhibitors, which include a zinc binding group (zbg), show poor pharmacokinetic properties and may cause toxicity resulting from metabolic activation of hydroxylamine . More research is needed to determine the ADME properties of this compound.
Result of Action
The result of the action of this compound is the potent and highly selective inhibition of MMP 13 . This leads to the control of the degradation of the extracellular matrix, thereby potentially mitigating the pathological processes associated with its over-expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Carboxamide Formation: The carboxamide group is introduced by reacting the intermediate compound with an appropriate amine under conditions that favor amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine diones, while reduction can produce hydroxylated derivatives.
科学研究应用
Chemistry
In chemistry, 6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy, providing insights into molecular dynamics and binding interactions.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of inhibitors or modulators of specific biological targets, such as enzymes or receptors involved in disease pathways.
Industry
In industrial applications, this compound can be used in the development of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and stability make it suitable for various manufacturing processes.
相似化合物的比较
Similar Compounds
6-oxo-N-(4-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide: Similar structure but with the trifluoromethyl group in a different position.
6-oxo-N-(3-(difluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide: Contains a difluoromethyl group instead of a trifluoromethyl group.
6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyrimidine-3-carboxamide: Pyrimidine ring instead of pyridazine.
Uniqueness
The unique combination of the trifluoromethyl group, pyridazine ring, and carboxamide functional group in 6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxamide provides distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from similar compounds with slight structural variations.
属性
IUPAC Name |
6-oxo-N-[3-(trifluoromethyl)phenyl]-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O2/c13-12(14,15)7-2-1-3-8(6-7)16-11(20)9-4-5-10(19)18-17-9/h1-6H,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEINKXPVSMJYOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NNC(=O)C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B2834084.png)

![N-(2-methoxyethyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2834087.png)
![2-Chloro-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-5-nitro-benzamide](/img/structure/B2834090.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide](/img/structure/B2834093.png)

![rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine, trans](/img/new.no-structure.jpg)
methanone](/img/structure/B2834099.png)
![6-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine](/img/structure/B2834101.png)
![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2834102.png)

![3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride](/img/structure/B2834106.png)
